molecular formula C19H29N3O B5544646 N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5544646
M. Wt: 315.5 g/mol
InChI Key: XFLWKDDRBBGWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating certain types of cancer and autoimmune diseases.

Scientific Research Applications

CCR8 Antagonists

Compounds related to N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide have been explored as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).

Bioactivity and Synthesis

The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those with arenes and heteroarenes and/or a carbonyl group at position 2, have been reviewed. These compounds are potential treatments for obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).

Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes has been reported. This synthesis technique emphasizes the direct annulation of primary amines with resin-bound bismesylates, facilitating the creation of these compounds under mildly acidic conditions (Calum Macleod, B. Martínez-Teipel, W. Barker, R. Dolle, 2006).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been developed. This method highlights the efficient creation of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones, confirming their structure through X-ray analysis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).

Anticonvulsant Profiles

New 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been synthesized and evaluated for their anticonvulsant potential. This research provides insights into the synthesis and potential therapeutic applications of these compounds in treating epilepsy (M. Aboul-Enein, A. El-Azzouny, M. I. Attia, Y. Maklad, M. Aboutabl, F. Ragab, Walaa H. A. Abd El-Hamid, 2014).

properties

IUPAC Name

N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-20(2)18(23)22-11-9-19(10-12-22)13-17(14-21(3)15-19)16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLWKDDRBBGWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1)CCN(CC2)C(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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